![molecular formula C22H17ClN4S B2987528 6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 866132-33-4](/img/structure/B2987528.png)
6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests it is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. The exact method would depend on the specific substituents and their positions on the pyrazolo[1,5-a]pyrimidine core.Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The reactions could be influenced by factors such as the compound’s structure, the conditions under which the reaction is carried out, and the presence of catalysts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
Synthesis and Characterization
- Polyheterocyclic Synthesis: Research into thieno[2,3-b]pyridine derivatives, closely related to the specified chemical structure, has led to the development of compounds with potential applications in creating new materials and drugs. These compounds have been synthesized through reactions involving ethyl chloroacetate and hydrazine hydrate, producing derivatives with varied biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Agents: Novel pyrazole derivatives, which share structural similarities with the query compound, have demonstrated significant antimicrobial and anticancer activities, indicating the potential use of these compounds in medical applications. Such derivatives have been synthesized and tested against various pathogens and cancer cell lines, showing promising results compared to standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Neuropharmacological Applications
- Antianxiety Properties: A series of pyrazolo[1,5-a]pyrimidine derivatives, including the core structure , have been synthesized and evaluated for their antianxiety properties. Some of these compounds exhibited effects comparable to clinically used benzodiazepines without potentiation of central nervous system depressants, marking them as potential candidates for the development of new antianxiety medications (Kirkpatrick et al., 1977).
Other Applications
- Synthesis of Heterocyclics: Research into the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has opened up new avenues for the development of insecticidal and antibacterial agents. This method offers a rapid and efficient route to a wide range of compounds with significant biological activity, demonstrating the versatility and potential of pyrazolo[1,5-a]pyrimidine derivatives in various scientific and industrial applications (Deohate & Palaspagar, 2020).
Safety And Hazards
The safety and hazards of the compound would depend on factors such as its reactivity, toxicity, and environmental impact. Appropriate safety measures should be taken when handling the compound.
Orientations Futures
Future research could involve further studying the compound’s properties, developing more efficient methods for its synthesis, and exploring its potential applications.
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4S/c1-14-6-7-15(2)27(14)20-8-9-28-22(20)19-11-21-24-12-17(13-26(21)25-19)16-4-3-5-18(23)10-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGKICJGNLQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=C(C=NC4=C3)C5=CC(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

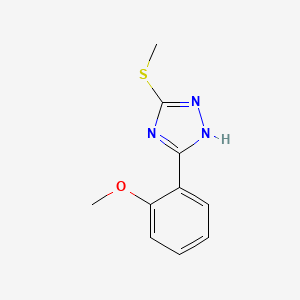
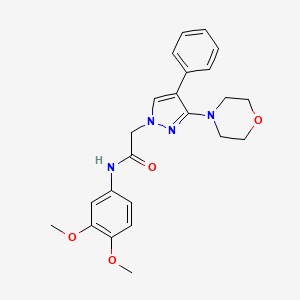
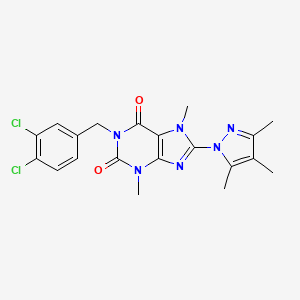

![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
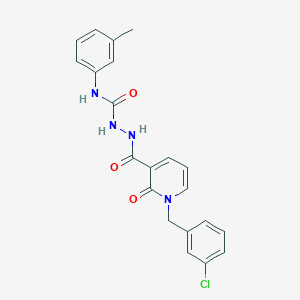
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
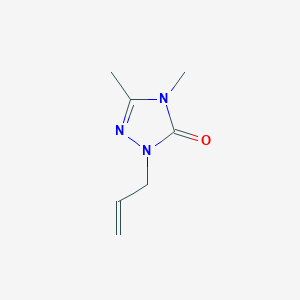
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)